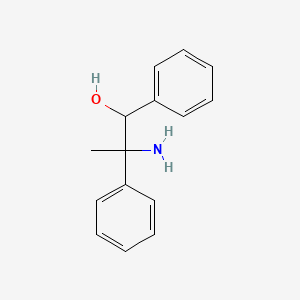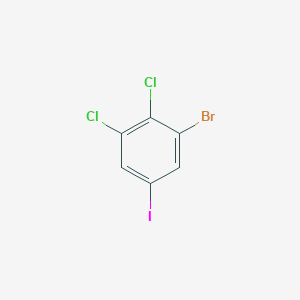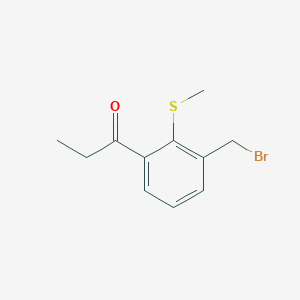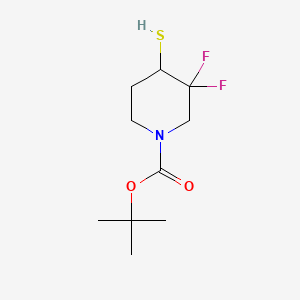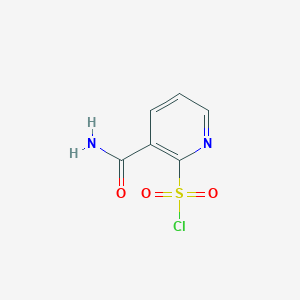
3-Carbamoylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClN2O3S. It is used primarily in research and development within the pharmaceutical and chemical industries. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for scientists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylpyridine-2-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction produces pyridine-3-sulfonyl chloride, which is then subjected to distillation under reduced pressure to purify the final product .
Industrial Production Methods
The industrial production of this compound follows similar methods to the synthetic routes mentioned above. The process is designed to minimize byproduct formation and maximize yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.
Wissenschaftliche Forschungsanwendungen
3-Carbamoylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Carbamoylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Carbamoylpyridine-2-sulfonyl chloride include:
- Pyridine-3-sulfonyl chloride
- Pyridine-2-sulfonyl chloride
- Pyridine-4-sulfonyl chloride
Uniqueness
What sets this compound apart from its similar compounds is the presence of the carbamoyl group at the 3-position of the pyridine ring. This unique structural feature imparts distinct reactivity and properties, making it particularly valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C6H5ClN2O3S |
|---|---|
Molekulargewicht |
220.63 g/mol |
IUPAC-Name |
3-carbamoylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O3S/c7-13(11,12)6-4(5(8)10)2-1-3-9-6/h1-3H,(H2,8,10) |
InChI-Schlüssel |
FHILPBIHWOIWHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





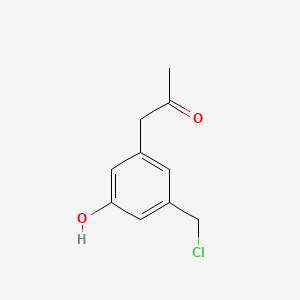

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)

![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)

